2-Pyridin-4-yl-benzothiazol-6-ylamine
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Description
2-Pyridin-4-yl-benzothiazol-6-ylamine is a useful research compound. Its molecular formula is C12H9N3S and its molecular weight is 227.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Microbial Studies
One of the primary applications of 2-Pyridin-4-yl-benzothiazol-6-ylamine derivatives is in the synthesis of compounds with antimicrobial properties. Patel and Agravat (2007) detailed the synthesis of new pyridine derivatives through a series of condensation reactions involving 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, resulting in compounds that exhibited antibacterial and antifungal activities (Patel & Agravat, 2007).
Antimicrobial Activity
Further research by Patel and Agravat (2009) on the synthesis of pyridine derivatives involving 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles demonstrated considerable antibacterial activity, underlining the potential of these compounds in developing new antimicrobial agents (Patel & Agravat, 2009).
Coordination Chemistry and Properties
Boča, Jameson, and Linert (2011) reviewed the chemistry and properties of compounds containing pyridin-4-yl-benzothiazol-6-ylamine derivatives, highlighting their application in synthesizing complex compounds with notable spectroscopic, magnetic, biological, and electrochemical activities (Boča, Jameson, & Linert, 2011).
Luminescence and Magnetism
Kishi et al. (2018) explored the luminescence and single-molecule magnet behavior in lanthanide coordination complexes involving benzothiazole-based tetrathiafulvalene ligands. These studies indicate the potential for developing materials with specific magnetic and optical properties (Kishi et al., 2018).
Heat Shock Protein 90 Inhibitors
Zhang et al. (2006) discovered potent heat shock protein 90 inhibitors incorporating the benzothiazole moiety, demonstrating the compound's relevance in cancer research and the development of new therapeutic agents (Zhang et al., 2006).
Cytotoxic and Radiosensitizing Agents
Ghorab et al. (2012) synthesized a series of novel compounds with cytotoxic activity against human breast cancer cells, highlighting the potential of this compound derivatives as cytotoxic and radiosensitizing agents (Ghorab et al., 2012).
Properties
IUPAC Name |
2-pyridin-4-yl-1,3-benzothiazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYTYOFVZMOYHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.